molecular formula C31H44ClFN8O3 B1150000 AP-III-a4 hydrochloride

AP-III-a4 hydrochloride

Cat. No.: B1150000
M. Wt: 631.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

AP-III-a4, also known as ENOblock, is a non-substrate analogue inhibitor of enolase. Enolase is an enzyme involved in glycolysis, the process by which glucose is broken down to produce energy. AP-III-a4 has an IC50 value of 0.576 μM, indicating its potency in inhibiting enolase activity .

Chemical Reactions Analysis

AP-III-a4 undergoes various chemical reactions, primarily involving its interaction with enolase. It directly binds to enolase and inhibits its activity . The compound is known to induce glucose uptake and inhibit phosphoenolpyruvate carboxykinase (PEPCK) expression in hepatocytes and kidney cells . Common reagents and conditions used in these reactions include DMSO, ethanol, and water as solvents . The major products formed from these reactions are typically related to the inhibition of enolase activity and subsequent metabolic effects.

Comparison with Similar Compounds

AP-III-a4 is unique in its ability to inhibit enolase as a non-substrate analogue. Similar compounds include other enolase inhibitors such as POMHEX, which is a potent and selective ENO2 inhibitor with anticancer activity . Another similar compound is AMG-1694, which disrupts the glucokinase-glucokinase regulatory protein complex and enhances glucokinase enzymatic activity . These compounds share the common feature of targeting enzymes involved in metabolic pathways, but AP-III-a4 stands out due to its specific inhibition of enolase and its broad range of applications in cancer and diabetes research.

Properties

Molecular Formula

C31H44ClFN8O3

Molecular Weight

631.18

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C31H43FN8O3.ClH/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33;/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40);1H

SMILES

C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN.Cl

Synonyms

ENOblock Hcl

Origin of Product

United States

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